molecular formula C6H10N4S B3011713 N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea CAS No. 72620-48-5

N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea

Cat. No.: B3011713
CAS No.: 72620-48-5
M. Wt: 170.23
InChI Key: DPCYWXJDYRBQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea is a useful research compound. Its molecular formula is C6H10N4S and its molecular weight is 170.23. The purity is usually 95%.
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Scientific Research Applications

Antidepressant Activity

Research on thiourea derivatives, including compounds similar to N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea, has shown promising antidepressant activities. These compounds have been synthesized and evaluated in preclinical models, demonstrating significant reductions in immobility time in tests such as forced swimming and tail suspension, indicative of potential antidepressant effects. This suggests that thiourea derivatives could be therapeutically useful as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

Anti-inflammatory Properties

Dimethyl thiourea derivatives have been studied for their anti-inflammatory properties, particularly in the context of experimental models of uveitis. The administration of dimethyl thiourea in experimental animals has shown to markedly reduce intraocular inflammation, hemorrhage, and edema, pointing towards its potential as an anti-inflammatory agent (Rao et al., 1988).

Anticancer and Antitumor Activities

Certain thiourea compounds have been investigated for their structure-activity relationships in inducing mammary gland neoplasia in animal models. This research is crucial for understanding the potential carcinogenic properties of these compounds and could inform safer drug design in the future (Fitzgerald et al., 1986).

Dental Applications

Thiourea derivatives have been incorporated into dental composites to assess their mechanical properties and antibacterial effects. Studies have shown that adding these compounds to dental composites does not significantly affect their flexural and tensile strengths but may decrease their compressive strengths, indicating a potential trade-off when enhancing antibacterial properties (Abaszadeh & Mohammadzadeh, 2020).

Properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S/c1-4-3-5(8-6(7)11)10(2)9-4/h3H,1-2H3,(H3,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCYWXJDYRBQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=S)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1,3-Dimethyl-5-amino pyrazole (111.0 g.) and benzoyl iso thiocyanate (180.0 g.) were reacted as described in Example IV to give 110.3 g. of the product, mp 221°-224° C.
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

This material is prepared from 2,5-dimethyl-2H-pyrazol-3-ylamine following the procedure described for (1H-pyrazol-3-yl)-thiourea (35a)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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